(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a hydroxymethyl group (-CH2OH) attached to the same carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde under basic conditions.
Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: (S)-(3-Fluoropiperidin-3-yl)carboxylic acid
Reduction: (S)-3-Fluoropiperidine
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Scientific Research Applications
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-(3-Fluoropiperidin-3-yl)methanol hydrochloride: The enantiomer of the compound with different stereochemistry.
3-Fluoropiperidine: Lacks the hydroxymethyl group.
(S)-3-Hydroxypiperidine: Lacks the fluorine atom.
Uniqueness
(S)-(3-Fluoropiperidin-3-yl)methanol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties. The (S)-enantiomer may exhibit different pharmacological activities compared to the ®-enantiomer, making it valuable for enantioselective synthesis and research.
Properties
Molecular Formula |
C6H13ClFNO |
---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
[(3S)-3-fluoropiperidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)2-1-3-8-4-6;/h8-9H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
AGSUXIYGGWFJKX-RGMNGODLSA-N |
Isomeric SMILES |
C1C[C@](CNC1)(CO)F.Cl |
Canonical SMILES |
C1CC(CNC1)(CO)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.